molecular formula C10H8O5 B12650150 Acetylphthalic acid CAS No. 93940-26-2

Acetylphthalic acid

Cat. No.: B12650150
CAS No.: 93940-26-2
M. Wt: 208.17 g/mol
InChI Key: QFNYIIZQJHOGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetylphthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic anhydride.

    Reduction: Reduction reactions can convert it into phthalic acid derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products

The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.

Scientific Research Applications

Acetylphthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.

    Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.

Uniqueness

Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Properties

CAS No.

93940-26-2

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3-acetylphthalic acid

InChI

InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

QFNYIIZQJHOGII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.